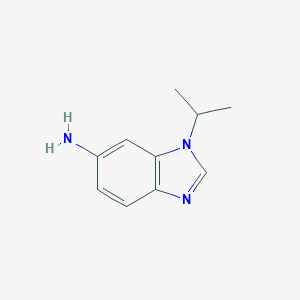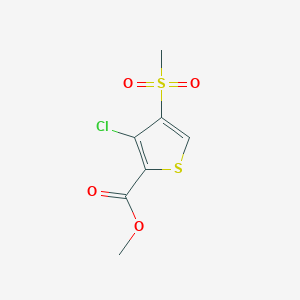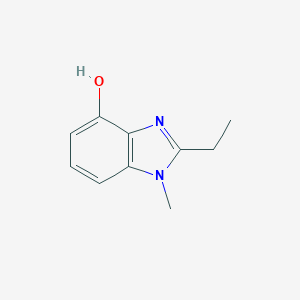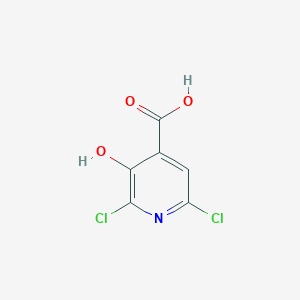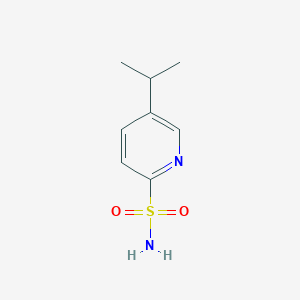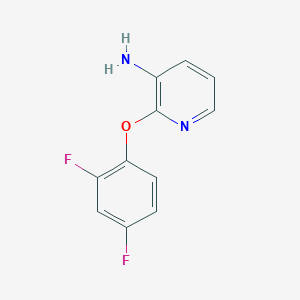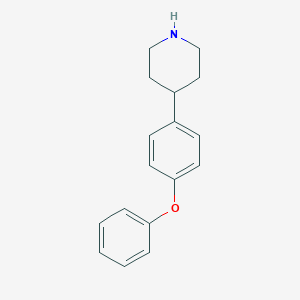![molecular formula C10H11NO2S B068636 [N-Methyl-N-phenylthiocarbamoyl]acetic acid CAS No. 172896-85-4](/img/structure/B68636.png)
[N-Methyl-N-phenylthiocarbamoyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N-Methyl-N-phenylthiocarbamoyl]acetic acid (MPTA) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTA is a thiocarbamate derivative that contains a phenyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and organic solvents. MPTA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
[N-Methyl-N-phenylthiocarbamoyl]acetic acid reacts with amino acids and peptides to form stable thiourea derivatives. The reaction is based on the nucleophilic addition of the thiol group of the thiocarbamate to the carbonyl group of the amino acid or peptide. The resulting thiourea derivative is stable and can be analyzed by various analytical techniques, including chromatography and spectroscopy.
Efectos Bioquímicos Y Fisiológicos
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [N-Methyl-N-phenylthiocarbamoyl]acetic acid has also been shown to inhibit the growth of cancer cells in vitro. These effects suggest that [N-Methyl-N-phenylthiocarbamoyl]acetic acid may have potential applications in the treatment of neurological disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has several advantages as a reagent for laboratory experiments. It is a stable and easy-to-handle solid that can be stored for long periods of time. It is also relatively inexpensive compared to other reagents that are used for similar purposes. However, [N-Methyl-N-phenylthiocarbamoyl]acetic acid has some limitations as well. It is not very reactive towards some functional groups, such as alcohols and amines. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
Future research on [N-Methyl-N-phenylthiocarbamoyl]acetic acid could focus on its potential applications in drug discovery and materials science. [N-Methyl-N-phenylthiocarbamoyl]acetic acid could be used as a starting material for the synthesis of new compounds with biological activity. It could also be used as a building block for the synthesis of new materials with unique properties. Further studies on the mechanism of action of [N-Methyl-N-phenylthiocarbamoyl]acetic acid could provide insights into its potential therapeutic applications.
Métodos De Síntesis
[N-Methyl-N-phenylthiocarbamoyl]acetic acid can be synthesized by reacting N-methyl-N-phenylthiocarbamoyl chloride with sodium acetate in acetic acid. The reaction produces [N-Methyl-N-phenylthiocarbamoyl]acetic acid as a white crystalline solid with a yield of about 80%. The purity of the product can be improved by recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
[N-Methyl-N-phenylthiocarbamoyl]acetic acid has been used in scientific research as a reagent for the determination of amino acids and peptides. It has also been used as a reagent for the determination of aldehydes and ketones. [N-Methyl-N-phenylthiocarbamoyl]acetic acid is a versatile reagent that can be used in a wide range of applications due to its ability to react with a variety of functional groups.
Propiedades
Número CAS |
172896-85-4 |
|---|---|
Nombre del producto |
[N-Methyl-N-phenylthiocarbamoyl]acetic acid |
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-(N-methylanilino)-3-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(9(14)7-10(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Clave InChI |
UJFNRZZXUOVFAB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)CC(=O)O |
Sinónimos |
Propanoic acid, 3-(methylphenylamino)-3-thioxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



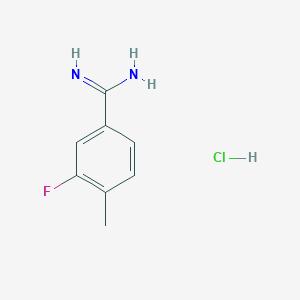
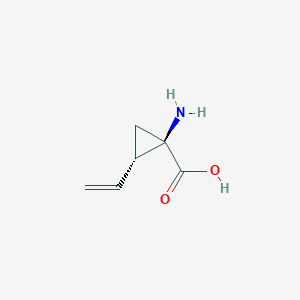
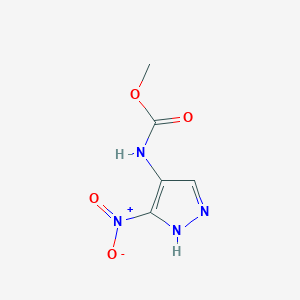
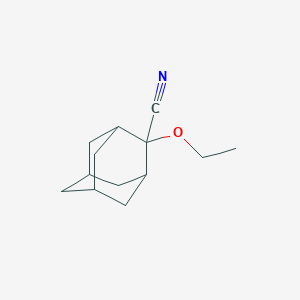
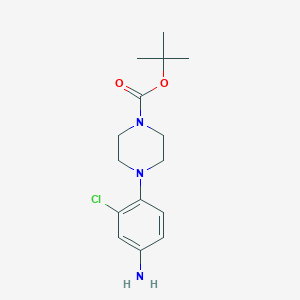
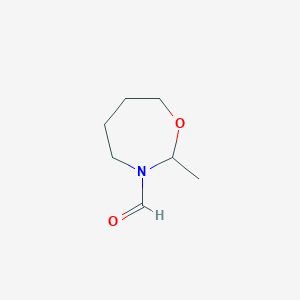
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
